molecular formula C13H24N2O3 B058373 (R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone CAS No. 119838-44-7

(R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone

Cat. No.: B058373
CAS No.: 119838-44-7
M. Wt: 256.34 g/mol
InChI Key: HJJLVATZPPJBNG-SNVBAGLBSA-N
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Description

®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is a chiral compound widely used in organic synthesis. It is known for its role as a chiral auxiliary in asymmetric synthesis, which helps in the formation of enantiomerically pure compounds. The compound features a tert-butyl group and a Boc (tert-butoxycarbonyl) protecting group, which are crucial for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone typically involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base to facilitate the alkylation.

    Boc protection:

Industrial Production Methods

Industrial production of ®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the Boc protecting group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-oxides.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Formation of substituted imidazolidinones with various functional groups.

Scientific Research Applications

®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is used extensively in scientific research due to its versatility:

    Chemistry: As a chiral auxiliary in asymmetric synthesis, it helps in the production of enantiomerically pure compounds.

    Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Plays a role in the development of drugs with specific chiral centers.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone involves its role as a chiral auxiliary. It facilitates the formation of chiral centers by providing a stereochemically defined environment during chemical reactions. The Boc protecting group ensures the stability of the molecule during these reactions, while the tert-butyl group influences the steric and electronic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone: The enantiomer of ®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone.

    1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone: Without the chiral center.

    N-Boc-2-tert-butyl-3-methyl-4-imidazolidinone: A similar compound with different substituents.

Uniqueness

®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is unique due to its specific chiral configuration, which makes it highly effective as a chiral auxiliary in asymmetric synthesis. Its stability and reactivity are enhanced by the presence of the Boc protecting group and the tert-butyl group, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)10-14(7)9(16)8-15(10)11(17)18-13(4,5)6/h10H,8H2,1-7H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJLVATZPPJBNG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(=O)CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1N(C(=O)CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350802
Record name tert-Butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119838-44-7
Record name tert-Butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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